molecular formula C23H24N4O7S3 B2472953 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 896007-61-7

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2472953
CAS No.: 896007-61-7
M. Wt: 564.65
InChI Key: KWZOFQIWWZCIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This multifunctional synthetic compound, 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate, is a compelling candidate for pharmacological and biochemical research, designed by integrating several established bioactive motifs. The core structure features a 4H-pyran-3-yl ester, a scaffold recognized for its diverse biological activities. A critical element is the 1,3,4-thiadiazole nucleus linked via a thiomethyl bridge; this heterocycle is a well-documented pharmacophore known for its potent inhibitory effects on carbonic anhydrase isoforms (PubMed) and its presence in various kinase inhibitors. The inclusion of a sulfonamide group attached to a piperidine ring and a benzoate ester significantly enhances the molecule's potential as an enzyme inhibitor, particularly targeting carbonic anhydrases, as the sulfonamide moiety is a classic zinc-binding group essential for this activity (PubChem) . The propionamido side chain on the thiadiazole ring can be explored for optimizing pharmacokinetic properties and binding affinity. Consequently, this hybrid molecule is primarily investigated for its potential as a dual or multi-target agent, with plausible applications in studying cancer cell proliferation through kinase inhibition, modulation of tumor-associated acidosis via carbonic anhydrase IX/XII inhibition (PubMed) , and exploration of antimicrobial pathways given the documented activity of both 1,3,4-thiadiazole and sulfonamide derivatives. Its research value lies in its complex structure-activity relationship, offering a versatile tool for probing novel therapeutic targets and signaling pathways.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S3/c1-2-20(29)24-22-25-26-23(36-22)35-14-16-12-18(28)19(13-33-16)34-21(30)15-6-8-17(9-7-15)37(31,32)27-10-4-3-5-11-27/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZOFQIWWZCIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a pyran ring, a thiadiazole moiety, and a sulfonamide functionality, which may contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O5S2C_{18}H_{20}N_4O_5S_2, with a molecular weight of approximately 423.5 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.

Property Value
Molecular FormulaC18H20N4O5S2C_{18}H_{20}N_4O_5S_2
Molecular Weight423.5 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyran and thiadiazole rings through multi-step reactions. The synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.

Biological Activity

The biological activities of this compound can be attributed to its structural components. Preliminary studies suggest that modifications on the thiadiazole and pyran rings significantly influence interaction strength and specificity towards various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing thiadiazole rings have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Studies have demonstrated that related compounds act as inhibitors for enzymes such as acetylcholinesterase and urease. These findings suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antimicrobial Screening : A series of synthesized compounds based on the thiadiazole structure demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values indicating potent inhibitory effects .
  • In Silico Studies : Docking studies revealed insights into how these compounds interact with target proteins. For instance, binding affinity studies showed that modifications could enhance specificity towards certain receptors .

Comparison with Similar Compounds

ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

  • Structural Differences :

    • Benzoate Substituent : ML221 has a 4-nitro group, whereas the target compound features a 4-(piperidin-1-ylsulfonyl) group. The sulfonyl-piperidine moiety may enhance solubility or alter receptor binding compared to the nitro group.
    • Thioether Chain : ML221 uses a pyrimidin-2-ylthio group, while the target compound employs a 5-propionamido-1,3,4-thiadiazol-2-ylthio group. The thiadiazole ring with a propionamido side chain could influence steric interactions and metabolic stability .
  • Pharmacological Activity :

    • ML221 is a selective APJ antagonist with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment). It exhibits moderate permeability but poor plasma stability due to rapid hepatic metabolism .
    • The target compound’s piperidin-1-ylsulfonyl group may reduce metabolic instability compared to ML221’s nitro group, though direct stability data are unavailable.

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

  • This analog () replaces the nitro group with a chloro-nitro combination. Such halogenated derivatives often improve lipophilicity but may compromise selectivity due to increased off-target interactions.

Sulfonamide-Containing Derivatives

  • Compounds like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine () highlight the role of sulfonamide groups in enhancing antibacterial activity. The target compound’s piperidin-1-ylsulfonyl group could similarly improve membrane permeability or target engagement .

Structure-Activity Relationship (SAR) Trends

Key findings from related analogs:

Benzoate Substituents: Nitro (ML221), trifluoromethyl, and bromo groups on the benzoate ring confer APJ antagonism, but ester replacements (e.g., amides, sulfonates) abolish activity . The target compound’s 4-(piperidin-1-ylsulfonyl) group is novel; its electron-withdrawing properties may mimic nitro groups in receptor binding.

Thioether Modifications :

  • Pyrimidin-2-ylthio (ML221) and thiadiazol-2-ylthio groups are tolerated, but oxidation to sulfones reduces activity .
  • The propionamido side chain on the thiadiazole may enhance solubility or hydrogen bonding with the APJ receptor.

Pharmacokinetic and Selectivity Profiles

Parameter Target Compound ML221 4-Chloro-3-nitro Analog
APJ IC50 Not reported 0.70 μM (cAMP), 1.75 μM (β-arrestin) Not reported
Solubility (pH 7.4) Likely improved (sulfonamide) 14 μM Unknown
Metabolic Stability Potentially higher Low (rapid hepatic clearance) Unknown
Selectivity Unknown >37× selectivity over AT1 Likely lower (halogenated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.